molecular formula C13H12N2O5S2 B2473885 Methyl 3-({[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}amino)thiophene-2-carboxylate CAS No. 859490-48-5

Methyl 3-({[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}amino)thiophene-2-carboxylate

Cat. No.: B2473885
CAS No.: 859490-48-5
M. Wt: 340.37
InChI Key: IXUHLOAKUKYILB-UHFFFAOYSA-N
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Description

“Methyl 3-({[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}amino)thiophene-2-carboxylate” is a chemical compound that belongs to the class of thiophene derivatives . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Synthesis Analysis

The synthesis of this compound could involve the use of methyl 3-amino-2-thiophenecarboxylate . It is used in the preparation and synthesis of analogs and derivatives of tenoxicam .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C14H13NO6S2 . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at 1 position .


Chemical Reactions Analysis

Methyl 3-amino-2-thiophenecarboxylate reacts with hydrazonoyl chlorides in the presence of triethylamine to yield corresponding N-arylamidrazones .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 355.39 . It is a solid in physical form . The compound is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Chemical Synthesis and Reactivity

Methyl 3-amino-2-thiophene carboxylate, a compound closely related to the subject chemical, is used in synthesizing [3,2-d]4(3H)thieno-pyrimidinones. This synthesis process provides insights into the mechanism of cyclization and the relative activities of ester and imidate groups (Hajjem, Khoud, & Baccar, 2010). Another study illustrates the synthesis of azuleno[1,2-c]thiophenes, highlighting a new procedure for synthesizing thiophene-fused azulenes (Imafuku & Wang, 2002).

Pharmaceutical Applications

A key focus has been on the development of tumor-selective agents. Methyl‐2‐amino‐5‐[2‐(4‐methoxyphenethyl)]thiophene‐3‐carboxylate, structurally similar to the requested compound, has been identified as a prototype of tumor-selective agents, showing potential in inhibiting the proliferation of various tumor cell lines (Thomas et al., 2014). Similarly, pronounced anti-proliferative activity and tumor cell selectivity have been observed in certain 5-alkyl-2-amino-3-methylcarboxylate thiophene derivatives (Thomas et al., 2017).

Antibacterial Applications

Novel thiourea derivatives containing a 3-(methoxycarbonyl)thiophene pharmacophore have been synthesized and tested for activity against various bacterial and fungal strains. These derivatives, particularly methyl 2-[3-(4-ethylbenzyl)thioureido]thiophene-3-carboxylate, demonstrated high binding efficiency to bacterial acetyl-CoA carboxylase and potential as potent inhibitors (Vikram, Amperayani, & Umadevi, 2021).

Analytical Chemistry

In the field of analytical chemistry, methyl 3-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-R1-5-R2-thiophene-2-carboxylates have been synthesized and studied for their spectrophotometric properties. These compounds may have potential as reagents for spectrophotometry analytical research (Barabash, Ostapiuk, Shehedyn, & Ostapiuk, 2020).

Catalysis

Methyl thiophene-2-carboxylate has been used as a synthetic equivalent in reactions promoted by samarium diiodide, demonstrating its potential in electrophilic reactions for functionalizing compounds (Yang, Nandy, Selvakumar, & Fang, 2000).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Properties

IUPAC Name

methyl 3-[(2-methoxycarbonylthiophen-3-yl)carbamoylamino]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5S2/c1-19-11(16)9-7(3-5-21-9)14-13(18)15-8-4-6-22-10(8)12(17)20-2/h3-6H,1-2H3,(H2,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUHLOAKUKYILB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)NC2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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